3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide

Polymorphism Crystal Engineering Solid-State Chemistry

3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide (C18H13F2NO3S, MW: 349.35 g/mol) is a halogenated diaryl ether sulfonamide. It belongs to a class of compounds investigated for chemokine receptor (CCR3) antagonism and voltage-gated sodium (Nav) channel modulation.

Molecular Formula C18H13F2NO3S
Molecular Weight 361.4 g/mol
Cat. No. B12135272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide
Molecular FormulaC18H13F2NO3S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H13F2NO3S/c19-15-11-10-14(12-16(15)20)25(22,23)21-17-8-4-5-9-18(17)24-13-6-2-1-3-7-13/h1-12,21H
InChIKeyHTYMPSQBLBCVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide: Chemical Identity and Research-Grade Procurement Profile


3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide (C18H13F2NO3S, MW: 349.35 g/mol) is a halogenated diaryl ether sulfonamide. It belongs to a class of compounds investigated for chemokine receptor (CCR3) antagonism and voltage-gated sodium (Nav) channel modulation [1]. Its structure features a 3,4-difluorobenzenesulfonamide core linked to a 2-phenoxyphenyl moiety, distinguishing it from non-fluorinated and mono-fluorinated analogs through its specific fluorination pattern [2]. The compound is primarily available from specialty chemical suppliers as a research reagent.

Why 3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide Is Not Interchangeable with Generic Analogs


Simple substitution with the non-fluorinated parent, N-(2-phenoxyphenyl)benzenesulfonamide, or mono-fluorinated congeners is not scientifically equivalent. A definitive single-crystal X-ray diffraction study demonstrated that the presence and position of fluorine atoms fundamentally dictate the solid-state architecture [1]. The 3,4-difluoro substitution pattern uniquely enables three distinct crystalline forms (polymorphs 5a, 5b, and a pseudopolymorph 5c), a behavior absent in the non-fluorinated analog and distinct from the mono-fluorinated series. This directly impacts critical procurement-relevant properties like stability, solubility, and formulation consistency.

Quantitative Differentiation Guide for 3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide


Solid-State Polymorphism: Unique Triple-Form Behavior of 3,4-Difluoro Analog vs. Parent and Mono-Fluoro Congeners

The 3,4-difluoro analog (Compound 5) exhibits a uniquely rich polymorphic landscape compared to its close structural analogs. Single-crystal X-ray diffraction identified three distinct crystalline forms for this compound: two true polymorphs (5a, 5b) and a pseudopolymorph (5c). In stark contrast, the non-fluorinated parent (Compound 1) forms no polymorphs, and mono-fluorinated analogs (Compounds 2-4) exhibit fewer or different polymorphic outcomes [1]. The differential scanning calorimetry (DSC) data clearly distinguish stable (5a) from metastable (5b) forms, providing a thermal fingerprint for batch-to-batch quality control.

Polymorphism Crystal Engineering Solid-State Chemistry

Intermolecular Interaction Motifs: 3,4-Difluoro Enables Unique F/F and CH/F Synthons Absent in Non-Fluorinated Analog

Fluorine substitution fundamentally alters the supramolecular synthons driving crystal packing. For Compound 5 (3,4-difluoro), the metastable polymorph 5b is assembled into 2D layers via specific F/F and CH/F interactions. This contrasts sharply with the non-fluorinated parent Compound 1, which relies exclusively on π/π and CH/π interactions for its 2D layer assembly [1]. The mono-fluorinated derivatives exhibit CH/F interactions but lack the F/F synthon observed in 5b, demonstrating a qualitatively different intermolecular interaction profile conferred by the 3,4-difluoro motif.

Crystal Engineering Fluorine Interactions Supramolecular Chemistry

Hydrogen-Bonded Network Topology: Dimensionality Divergence from 4-Fluoro and Parent Analogs

The primary hydrogen-bonding motif varies across the analog series, leading to different network dimensionalities. The 4-fluoro analog (Compound 4) forms a 1D straight chain via hydrogen bonds. In contrast, the 3,4-difluoro analog (Compound 5) predominantly forms hydrogen-bonded dimers, the same motif as the non-fluorinated parent but with a drastically different subsequent 2D assembly due to fluorine [1]. This shows that the 3,4-difluoro pattern does not simply combine the properties of mono-fluoro analogs but creates new structural outcomes.

Hydrogen Bonding Crystal Structure Prediction Network Topology

Thermodynamic Stability Differentiation via DSC: Metastable vs. Stable Forms as a Quality Fingerprint

Differential scanning calorimetry (DSC) provides a quantitative thermodynamic fingerprint to distinguish stable and metastable crystalline forms. For the fluorinated series (Compounds 2-5), clear thermal events discriminate the stable (a-form) from metastable (b-form) polymorphs. For the 3,4-difluoro compound specifically, this allows for unambiguous identification of polymorphic purity, a parameter that is undefined for the non-polymorphic parent compound [1]. This DSC signature serves as a critical lot-to-lot consistency metric.

Quality Control Thermal Analysis Differential Scanning Calorimetry

High-Value Application Scenarios for 3,4-Difluoro-N-(2-phenoxyphenyl)benzenesulfonamide Procurement


Solid-State Formulation and Preformulation Development

The compound's unique, well-characterized polymorphic landscape (three distinct crystalline forms with documented DSC profiles) makes it an ideal candidate for preformulation studies focused on solid-state stability. Researchers can use the stable form (5a) as the thermodynamic reference to study phase transformations as a function of humidity, temperature, and excipient interaction, with direct comparisons to the non-fluorinated parent compound, which lacks such polymorphic complexity [1].

Crystal Engineering and Supramolecular Synthon Research

Serving as a model system, the compound explicitly demonstrates the role of a 3,4-difluoro motif in creating unique intermolecular F/F and CH/F interaction synthons. It is a direct comparator to the non-fluorinated (lacking these interactions) and mono-fluorinated analogs, enabling studies to deconvolute the energetic contributions of specific fluorine atoms to crystal lattice stability [1].

Method Development for Polymorph Quantitation

The availability of metastable (5b) and pseudopolymorph (5c) forms makes this compound a powerful reference standard for developing and validating analytical methods (e.g., XRPD, ssNMR, Raman spectroscopy) for polymorph quantitation in drug substances. The known DSC thermograms provide a foundational truth-set for calibrating these methods, a workflow not possible with the non-polymorphic parent [1].

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